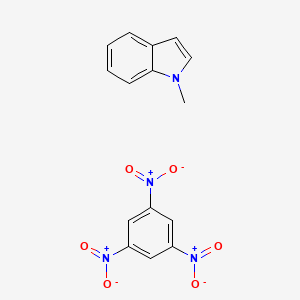
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an acetyl group, a trichlorophenyl group, and an L-cysteine moiety, making it a subject of study in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine typically involves the reaction of 2,3,5-trichlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of detoxification and drug metabolism.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and trichlorophenyl groups contribute to its reactivity and ability to interact with enzymes and other proteins. The L-cysteine moiety allows the compound to participate in redox reactions and form disulfide bonds, which are crucial in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A related compound that lacks the trichlorophenyl group and is widely used as a mucolytic agent and antioxidant.
S-(2,3,5-Trichlorophenyl)-L-cysteine: Similar to N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine but without the acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and trichlorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64636-26-6 |
|---|---|
Molekularformel |
C11H10Cl3NO3S |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2,3,5-trichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3S/c1-5(16)15-8(11(17)18)4-19-9-3-6(12)2-7(13)10(9)14/h2-3,8H,4H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 |
InChI-Schlüssel |
NREKCMVNHUJNTP-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




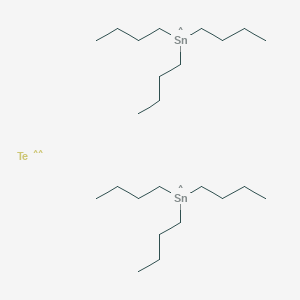
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)


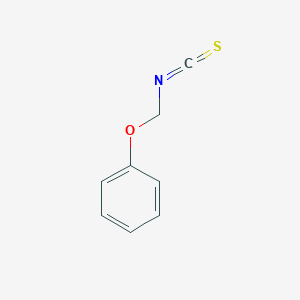
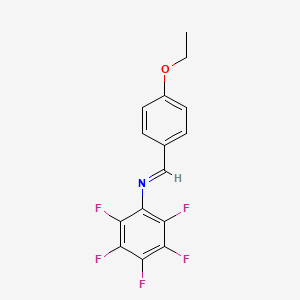
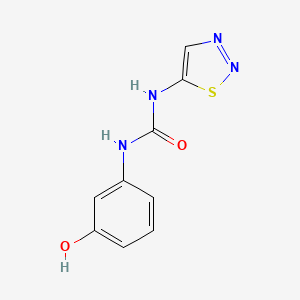
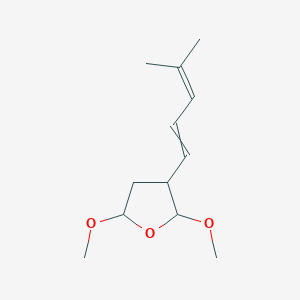

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)

